Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Overview
Description
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, which is structurally similar to the pyrrole ring in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities exhibited by structurally similar indole derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The wide range of biological activities exhibited by structurally similar indole derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- typically involves the functionalization of the pyrrole ring. One common method includes the lithiation of the pyrrole ring followed by trapping with electrophiles . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the desired indole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its stability and bioavailability.
Industry: Utilized in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [5-methyl-3-(trifluoromethyl)-1H-indol-2-yl]phenyl-
- Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-3-yl]phenyl-
- Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-4-yl]phenyl-
Uniqueness
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-8-7-10(13(14,15)16)11(17-8)12(18)9-5-3-2-4-6-9/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDXGJMHXWLGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C2=CC=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363274 | |
Record name | Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142991-72-8 | |
Record name | Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.